
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide acts as a selective 5-HT1A partial agonist, which means it binds to and activates the 5-HT1A receptor, but only partially activates it. This results in a moderate increase in serotonin signaling, which could have anxiolytic and antidepressant effects. 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models, which could be attributed to its partial agonist activity at the 5-HT1A receptor. In cancer cells, 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to induce apoptosis and inhibit cell growth, which could be attributed to its ability to disrupt the cell cycle and DNA synthesis.
実験室実験の利点と制限
One advantage of using 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more targeted studies of serotonin signaling. However, one limitation is its relatively low potency compared to other 5-HT1A agonists, which may require higher concentrations to achieve desired effects.
将来の方向性
There are several future directions for research on 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide, including the development of more potent and selective compounds based on its scaffold, the investigation of its potential as an anticancer agent in vivo, and the exploration of its effects on other serotonin receptor subtypes. Additionally, the use of 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in combination with other drugs or therapies could be explored to enhance its effects.
合成法
The synthesis of 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of 3-fluorobenzylamine with 2-furylacetic acid to form an intermediate, which is then converted to 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide by reacting it with thionyl chloride and piperazine. The synthesis method has been optimized to produce high yields of 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide with high purity.
科学的研究の応用
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to act as a selective serotonin receptor subtype 1A (5-HT1A) partial agonist, which could have implications for the treatment of anxiety and depression. In cancer research, 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. In drug discovery, 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
4-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-15-4-1-3-14(11-15)13-20-6-8-21(9-7-20)17(23)19-12-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCVXPWFTMUHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorobenzyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

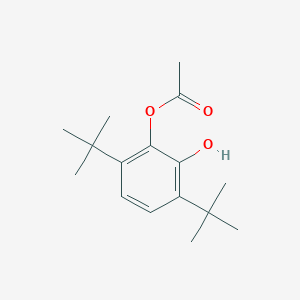
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
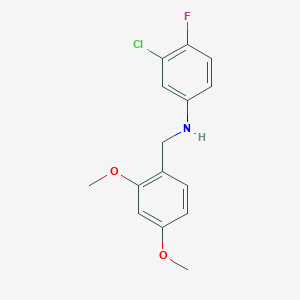
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)
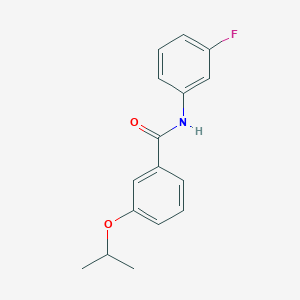
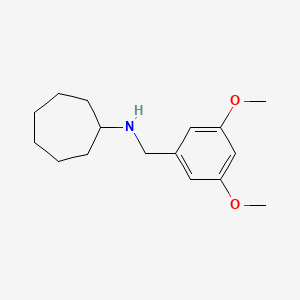
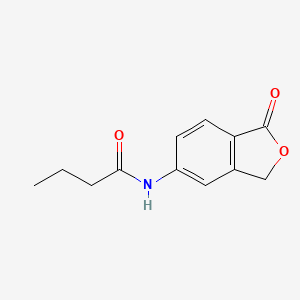
![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
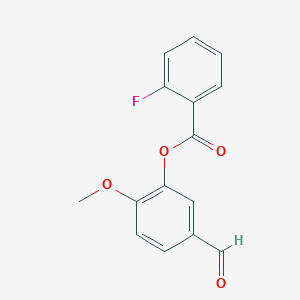
![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)
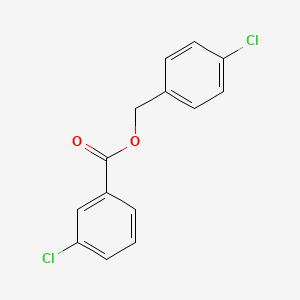
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)